molecular formula C22H18N2O2 B2978865 1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate CAS No. 1351635-41-0

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate

Cat. No. B2978865
CAS RN: 1351635-41-0
M. Wt: 342.398
InChI Key: RXMZVCRMFQGGLP-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity . Another method involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The structure of imidazole compounds can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole, which is a part of the compound, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antiviral Applications

Compounds containing 1,2,4-triazole, which is structurally similar to imidazole, have shown efficacy in the clinical use of antiviral drugs . This suggests potential antiviral applications for “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate”.

Anticancer Applications

1,2,4-Triazole containing molecules have increasing interest as anticancer agents . Given the structural similarity between triazole and imidazole, it’s possible that “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate” may also have anticancer applications.

Metal-Organic Frameworks (MOFs)

Compounds containing 1H-benzo[d]imidazole have been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs have a wide range of applications, including gas storage, separation, and catalysis .

CO2 Capture

The high porosity of MOFs synthesized from compounds containing 1H-benzo[d]imidazole makes them suitable for CO2 capture . This could be a potential application for “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate”.

Corrosion Inhibition

Compounds containing 1H-benzo[d]imidazole have been used as corrosion inhibitors . This suggests that “1-methyl-1H-1,3-benzodiazol-5-yl 2,2-diphenylacetate” could potentially be used in corrosion prevention applications.

Mechanism of Action

The mechanism of action of imidazole compounds often involves interference with bacterial cell to cell signaling systems controlling virulence, which results in reduction of bacterial virulence gene expression and biofilm maturation .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structures and properties. For example, some imidazole compounds have hazard statements such as H302-H315-H319-H335 .

Future Directions

The future directions in the field of imidazole compounds involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-24-15-23-19-14-18(12-13-20(19)24)26-22(25)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMZVCRMFQGGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d]imidazol-5-yl 2,2-diphenylacetate

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